6beta-Hydroxy-7alpha-thiomethylspirolactone is a significant metabolite of spironolactone, a synthetic steroidal antimineralocorticoid. This compound has garnered attention due to its pharmacological properties and potential therapeutic applications. Its molecular formula is C23H32O4S, with a molecular weight of approximately 404.56 g/mol.
6beta-Hydroxy-7alpha-thiomethylspirolactone is classified as a steroidal antimineralocorticoid. It acts as an antagonist to the mineralocorticoid receptor, similar to its parent compound, spironolactone.
The synthesis of 6beta-Hydroxy-7alpha-thiomethylspirolactone typically involves several steps starting from steroid precursors. The process includes:
In an industrial setting, large-scale reactors are employed for the synthesis, ensuring high purity and yield. Advanced quality control measures are implemented to maintain safety and consistency throughout the production process.
The molecular structure of 6beta-Hydroxy-7alpha-thiomethylspirolactone features a complex steroid framework characterized by multiple rings and functional groups.
Key Structural Data:
6beta-Hydroxy-7alpha-thiomethylspirolactone can participate in various chemical reactions:
These reactions can yield various derivatives that may exhibit different biological activities. The choice of reagents and conditions significantly influences the outcomes and properties of these derivatives.
As an antimineralocorticoid, 6beta-Hydroxy-7alpha-thiomethylspirolactone functions primarily by binding to the mineralocorticoid receptor. This competitive inhibition prevents aldosterone from exerting its effects on sodium reabsorption and potassium excretion.
The compound plays a critical role in regulating electrolyte balance and blood pressure by modulating gene expression related to sodium-potassium channels in renal tissues .
These properties indicate that the compound is lipophilic with potential implications for its absorption and distribution in biological systems.
6β-Hydroxy-7α-thiomethylspirolactone (6β-OH-7α-TMS) is a major active metabolite of the mineralocorticoid receptor antagonist spironolactone. Its formation occurs via sequential hepatic transformations initiated by cytochrome P450 (CYP)-mediated reactions. Spironolactone undergoes rapid 7α-thioacetylation followed by deacetylation to form the intermediate 7α-thiospironolactone (7α-TS). Subsequent S-methylation catalyzed by thiopurine methyltransferase yields 7α-thiomethylspironolactone (7α-TMS; SC-26519). The final step involves CYP3A4/5-mediated 6β-hydroxylation of 7α-TMS to produce 6β-OH-7α-TMS (M5 metabolite) [1] [3] [6]. This metabolite exhibits an extended elimination half-life (15.0 hours) compared to the parent drug (1.4 hours), contributing significantly to spironolactone's sustained therapeutic effects [1] [7].
Table 1: Metabolic Sequence of Spironolactone to 6β-OH-7α-TMS
Precursor Compound | Reaction Type | Key Enzyme | Product Metabolite |
---|---|---|---|
Spironolactone | Deacetylation | Esterases | 7α-Thiospironolactone (7α-TS) |
7α-TS | S-Methylation | Thiopurine Methyltransferase | 7α-Thiomethylspironolactone (7α-TMS) |
7α-TMS | 6β-Hydroxylation | CYP3A4/5 | 6β-OH-7α-TMS |
Table 2: Pharmacokinetic Parameters of Spironolactone and Metabolites
Compound | Peak Concentration (Day 15) | AUC (Day 15; ng•h/mL) | Elimination Half-Life (h) |
---|---|---|---|
Spironolactone | 80 ng/mL | 231 | 1.4 |
7α-TMS | 391 ng/mL | 2,804 | 13.8 |
6β-OH-7α-TMS | 125 ng/mL | 1,727 | 15.0 |
Canrenone | 181 ng/mL | 2,173 | 16.5 |
Data compiled from pharmacokinetic studies [1] [3] [7]
The 6β-hydroxylation step is exclusively catalyzed by hepatic CYP3A isoforms (primarily CYP3A4 and CYP3A5), which exhibit regiospecific activity toward the C6 position of the steroid nucleus. In vitro studies using human liver microsomes confirm that chemical inhibition of CYP3A reduces 6β-OH-7α-TMS formation by >90% [5] [10]. The 7α-thiomethyl group is essential for substrate recognition by CYP3A, as unmodified spironolactone or canrenone are not hydroxylated at this position. Prior sulfur modifications involve:
This enzymatic cascade demonstrates strict substrate specificity, as structural analogs lacking the 7α-thioether moiety do not undergo efficient 6β-hydroxylation. Notably, CYP3A7—the fetal CYP3A isoform—shows minimal activity in this pathway, indicating adult liver-specific metabolism [10].
Table 3: Enzymes in 6β-OH-7α-TMS Biosynthesis
Enzyme Class | Specific Isoform | Reaction Catalyzed | Cofactor/Inhibitor |
---|---|---|---|
Esterase | Non-specific carboxylesterases | 7α-Deacetylation | --- |
Methyltransferase | TPMT | 7α-Thiomethylation | S-Adenosyl Methionine |
Cytochrome P450 | CYP3A4 | 6β-Hydroxylation | Ketoconazole (inhibitor) |
Cytochrome P450 | CYP3A5 | 6β-Hydroxylation | Troleandomycin (inhibitor) |
7α-Thiomethylspironolactone (7α-TMS, SC-26519) serves as the direct precursor to 6β-OH-7α-TMS and is itself a therapeutically significant metabolite. It accounts for ~80% of spironolactone's in vivo potassium-sparing activity due to its high affinity for mineralocorticoid receptors and substantial plasma concentrations (peak: 391 ng/mL at steady state) [3] [7]. The conversion of 7α-TMS to 6β-OH-7α-TMS represents a detoxification pathway, as hydroxylation reduces its antiandrogenic potency while retaining antimineralocorticoid activity. Comparative studies in adrenalectomized rats show:
The metabolic flux from 7α-TMS to 6β-OH-7α-TMS is concentration-dependent, with saturation occurring at supratherapeutic spironolactone doses. This explains the disproportionate accumulation of 7α-TMS observed in high-dose spironolactone therapy [7].
Interindividual variability in 6β-OH-7α-TMS formation is primarily driven by genetic polymorphisms affecting CYP3A4 and CYP3A5 expression:
Clinical pharmacodynamic studies in heart failure patients (ATHENA-HF trial) confirm that these polymorphisms contribute to variable 6β-OH-7α-TMS concentrations during high-dose spironolactone therapy, particularly within the first 48 hours of dosing [7].
Table 4: Genetic Variants Affecting 6β-OH-7α-TMS Biosynthesis
Gene | Variant | Functional Impact | Population Frequency | Effect on 6β-OH-7α-TMS |
---|---|---|---|---|
CYP3A4 | *22 (rs35599367) | Decreased expression | 5–7% (European) | ↓↓ (30–50% reduction) |
CYP3A5 | *3 (rs776746) | Non-functional protein | >90% (European) | ↓ (in 3/3 homozygotes) |
CYP3A7 | *1C (rs2257401) | Persistent adult expression | 5–10% (Various) | Indirect reduction |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1